physical characteristics of deuterated nonyl alcohol
physical characteristics of deuterated nonyl alcohol
An In-depth Technical Guide to the Physical Characteristics of Deuterated Nonyl Alcohol
Introduction: Beyond the Proteo-Isotopologue
In modern analytical and pharmaceutical sciences, precision is paramount. While 1-nonanol (C₉H₂₀O), a naturally occurring fatty alcohol, is well-characterized and utilized in applications ranging from fragrances to plasticizers, its deuterated analogue, Nonan-1-ol-d19, offers unique advantages for high-sensitivity applications.[1][2] The strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) creates a molecule with a distinct mass signature and subtly altered physicochemical properties.
This guide provides an in-depth examination of the , focusing on Nonan-1-ol-d19 (C₉D₁₉OH) as a primary exemplar. For drug development professionals and researchers in pharmacokinetics and metabolomics, deuterated standards are indispensable tools. They serve as ideal internal standards in mass spectrometry-based quantification, as their near-identical chromatographic behavior and distinct mass-to-charge ratio (m/z) allow for precise and accurate correction of analyte loss during sample preparation and analysis.[3] Understanding the physical properties of these standards is not merely academic; it is critical for ensuring accurate stock solution preparation, predicting solubility behavior, and ensuring long-term stability.
This document moves beyond a simple recitation of data, delving into the quantum-level phenomena that govern the observed differences between proteo and deuterated isotopologues and outlining the rigorous experimental protocols required to validate these essential research materials.
Section 1: The Isotopic Effect on Physical Properties: A Theoretical Framework
The substitution of protium with deuterium fundamentally alters the physical properties of a molecule, an outcome known as the deuterium isotope effect. These changes, while often subtle, are predictable and arise from the twofold increase in the mass of the hydrogen nucleus.
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Bond Strength and Vibrational Energy: The C-D bond is slightly stronger and shorter than the C-H bond.[4][5] This is because the heavier deuterium nucleus has a lower zero-point vibrational energy, meaning it sits lower in its potential energy well. Consequently, more energy is required to break a C-D bond than a C-H bond. This increased bond strength is the basis for the "kinetic isotope effect," which can slow metabolic degradation of deuterated drugs.[4]
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Intermolecular Forces and Bulk Properties: The physical properties of a substance in its condensed phase (liquid or solid) are governed by the strength of its intermolecular forces.
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Van der Waals Forces: The increased molecular mass of a deuterated compound leads to a slight increase in the strength of transient dipole-induced dipole interactions, known as London dispersion forces. As molecules become heavier, their electron clouds are more polarizable, enhancing these attractive forces.[6]
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Hydrogen Bonding: In alcohols, hydrogen bonds are the dominant intermolecular force.[7][8] A hydrogen bond involving deuterium (O-D···O) is generally considered to be slightly stronger than one involving protium (O-H···O).[9] This strengthening arises from the lower zero-point energy of the O-D bond, which results in a slightly shorter and more robust hydrogen bond.
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The collective result of these enhanced intermolecular forces is that more energy is required to transition the substance to a less ordered state. Therefore, deuterated compounds are expected to exhibit slightly higher melting points, boiling points, and densities compared to their non-deuterated counterparts.[10]
Section 2: Core Physical Properties: A Comparative Analysis
While extensive experimental data for fully deuterated nonyl alcohol is not as prevalent as for its common isotopologue, we can compile known values for 1-nonanol and provide well-grounded expectations for Nonan-1-ol-d19 based on the theoretical principles discussed above.
| Physical Property | 1-Nonanol (C₉H₂₀O) | Nonan-1-ol-d19 (C₉HD₁₉O) | Rationale for Difference |
| Molecular Formula | C₉H₂₀O | C₉HD₁₉O[3] | Isotopic substitution of 19 protium atoms with deuterium. |
| Molecular Weight | 144.25 g/mol [11] | 163.37 g/mol [3] | The mass of deuterium is approximately 2 g/mol versus 1 g/mol for protium. |
| Appearance | Colorless liquid[1][11] | Colorless to light yellow liquid[3] | No significant change in chromophores; physical state is retained. |
| Boiling Point | 213-215 °C[1][11] | Expected to be slightly > 215 °C | Increased molecular mass and stronger intermolecular forces (van der Waals and hydrogen bonding) require more energy for vaporization.[6][9] |
| Melting Point | -6 to -5 °C[1][11] | Expected to be slightly > -5 °C | Stronger intermolecular forces lead to a more stable crystal lattice, requiring more energy to break, thus raising the melting point.[12] |
| Density | ~0.827 g/cm³ at 20°C[11] | Expected to be > 0.827 g/cm³ | The significant increase in molecular mass with a negligible change in molecular volume results in a higher density. |
| Solubility in Water | Very low (~0.13 g/L)[1] | Expected to be slightly lower | The slightly stronger O-D bond can make the deuterated hydroxyl group a marginally weaker hydrogen bond donor to water molecules, potentially reducing solubility. |
| Solubility in Organic Solvents | Miscible with ethanol, ether[11] | Expected to be highly miscible | "Like dissolves like" principle holds; polarity is not significantly altered. |
Section 3: Experimental Protocols for Characterization
The validation of a deuterated standard is a multi-step process requiring orthogonal analytical techniques to confirm identity, purity, and the extent of isotopic incorporation.[13]
Workflow for Characterization of Deuterated Nonyl Alcohol
Caption: Workflow for the comprehensive characterization of deuterated nonyl alcohol.
Protocol 3.1: Verification of Deuteration and Purity
A. Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the deuterated compound and assess its isotopic purity.
-
Methodology (GC-MS):
-
Prepare a dilute solution of the deuterated nonyl alcohol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
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Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient programmed to elute the nonyl alcohol peak.
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Acquire the mass spectrum of the eluting peak.
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-
Expected Result: The molecular ion peak (M⁺) should correspond to the theoretical mass of Nonan-1-ol-d19 (163.37 Da). The absence of a significant peak at 144.25 Da confirms high isotopic enrichment.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the absence of ¹H signals at positions expected to be deuterated.
-
Methodology (¹H NMR):
-
Dissolve a sample of the deuterated alcohol in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Acquire a standard proton NMR spectrum.
-
-
Expected Result: The spectrum should be largely devoid of signals in the aliphatic region. A small residual singlet may be observed for the hydroxyl proton (-OH), as this can exchange with trace protons in the solvent or atmospheric moisture. To confirm the hydroxyl group is deuterated (-OD), a D₂O shake experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, the hydroxyl peak will disappear.[14]
Protocol 3.2: Measurement of Physical Properties
A. Boiling Point Determination
-
Causality: The boiling point is a sensitive measure of the strength of intermolecular forces. A precise measurement validates the expected increase due to the isotopic effect.
-
Methodology (Micro-scale Distillation):
-
Place a small volume (1-2 mL) of the deuterated alcohol into a micro-distillation apparatus equipped with a calibrated thermometer.
-
Heat the apparatus gently using a sand bath or heating mantle.
-
Record the temperature at which a steady distillation rate is achieved. This is the observed boiling point.
-
Record the atmospheric pressure and apply a pressure correction to normalize the boiling point to standard pressure (760 mmHg) if necessary.
-
B. Density Measurement
-
Causality: Density is directly related to molecular mass and packing efficiency. An accurate density measurement provides strong evidence of successful deuteration.
-
Methodology (Pycnometer):
-
Carefully weigh a clean, dry pycnometer of a known volume (e.g., 1 mL).
-
Fill the pycnometer with the deuterated nonyl alcohol, ensuring the liquid is at a constant, known temperature (e.g., 20.0 °C) using a water bath.
-
Weigh the filled pycnometer.
-
Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).
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Conclusion
Deuterated nonyl alcohol is a powerful tool for quantitative analysis, but its utility is predicated on a thorough understanding and verification of its fundamental physical properties. The substitution of hydrogen with deuterium imparts predictable, albeit subtle, changes to the molecule's characteristics, primarily increasing its molecular weight, boiling point, melting point, and density due to enhanced intermolecular forces. For the researcher, scientist, or drug development professional, treating a deuterated standard as a simple drop-in replacement for its proteo-counterpart is insufficient. Rigorous characterization using a suite of analytical techniques—including mass spectrometry and NMR spectroscopy—is essential to validate isotopic incorporation and purity. The experimental protocols outlined in this guide provide a framework for this validation, ensuring that these critical reagents perform with the accuracy and reliability demanded by modern scientific inquiry.
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